2-Phenylmalonaldehyde
Overview
Description
2-Phenylmalonaldehyde (2-PMA) is an organic compound that belongs to the class of aldehydes. It is a colorless liquid with a sweet smell and is soluble in water. It is also known as 2-Phenylmalonic acid and is used in the synthesis of compounds like benzaldehyde and cyclohexanone. 2-PMA is also used in the production of pharmaceuticals, fragrances, and cosmetics.
Scientific Research Applications
Chemical Synthesis
2-Phenylmalonaldehyde is used in various chemical synthesis processes . For instance, it can react with 2-nitrophenylhydrazine in the presence of para-toluene sulfonic acid (p-TsOH) to produce a new compound . This reaction is typically carried out in an ethanol solution and heated at reflux for several hours .
Drug Development
In medical research, 2-Phenylmalonaldehyde has been used as a lead compound in drug development. It’s particularly used in the development of drugs for cancer treatment.
Cancer Treatment
Clinical trials have shown promising results of 2-Phenylmalonaldehyde in the treatment of breast cancer and lung cancer. The compound’s effectiveness in these trials suggests its potential as a therapeutic agent in oncology.
Material Science
2-Phenylmalonaldehyde can also find applications in material science . Its unique chemical structure and properties could be leveraged in the development of new materials .
Chromatography
Given its distinct chemical properties, 2-Phenylmalonaldehyde can be used in chromatography, a laboratory technique for the separation of mixtures .
Analytical Research
2-Phenylmalonaldehyde can be used in various analytical research methods . Its unique chemical properties make it a useful compound in the development and testing of new analytical techniques .
properties
IUPAC Name |
2-phenylpropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTSKBVCLZBQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394882 | |
Record name | 2-phenylmalonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26591-66-2 | |
Record name | 2-phenylmalonaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenylmalondialdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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